1,7-Naphthyridine-8-carbaldehyde
Overview
Description
1,7-Naphthyridine-8-carbaldehyde is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a naphthyridine ring system, which consists of two fused pyridine rings, and an aldehyde functional group at the 8th position. The unique structure of this compound makes it an important intermediate in various chemical syntheses and applications.
Mechanism of Action
Target of Action
1,7-Naphthyridine-8-carbaldehyde is a derivative of the naphthyridine class of compounds . Naphthyridines have been found to exhibit diverse biological activities and are used in medicinal chemistry . .
Mode of Action
Naphthyridines, in general, are known to interact with their targets through various mechanisms . These mechanisms can include binding to receptors or enzymes, inhibiting or promoting biochemical reactions, and more .
Biochemical Pathways
Naphthyridines are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Naphthyridines, in general, are known to exhibit a variety of biological activities .
Preparation Methods
The synthesis of 1,7-Naphthyridine-8-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde under acidic conditions to form the naphthyridine ring system. Another approach is the Friedländer synthesis, which involves the condensation of 2-aminopyridine with a carbonyl compound in the presence of a catalyst . Industrial production methods often utilize metal-catalyzed reactions and multicomponent reactions to achieve high yields and efficiency .
Chemical Reactions Analysis
1,7-Naphthyridine-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, metal catalysts, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,7-Naphthyridine-8-carbaldehyde has a wide range of scientific research applications, including:
Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.
Comparison with Similar Compounds
1,7-Naphthyridine-8-carbaldehyde can be compared with other naphthyridine derivatives, such as 1,5-naphthyridine and 1,8-naphthyridine. While all these compounds share the naphthyridine ring system, they differ in the position of the nitrogen atoms and functional groups. For example:
1,5-Naphthyridine: Has nitrogen atoms at the 1st and 5th positions and is known for its biological activities and use as a ligand in metal complexes.
1,8-Naphthyridine: Has nitrogen atoms at the 1st and 8th positions and is used in the synthesis of pharmaceuticals and materials with electronic properties.
The uniqueness of this compound lies in its specific ring structure and the presence of the aldehyde group, which provides distinct reactivity and applications compared to other naphthyridine derivatives.
Properties
IUPAC Name |
1,7-naphthyridine-8-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-8-9-7(3-5-10-8)2-1-4-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNAKRDZPPRNRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2)C=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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